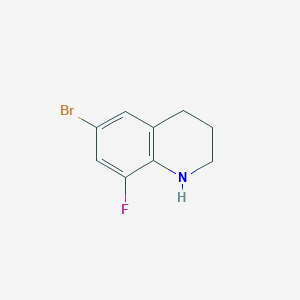

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPZZEKDQMMXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of a tetrahydroquinoline precursor. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The tetrahydroquinoline core can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline with structurally related compounds, focusing on substituent positioning, heterocyclic frameworks, and functional group variations.

Positional Isomers

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1690812-16-8 )

- Molecular Formula : C₉H₉BrFN (same as the target compound) .

- Key Differences: The bromine and fluorine substituents are swapped (positions 8 and 6), and the core structure is tetrahydroisoquinoline, where the nitrogen atom is in position 2 of the bicyclic system instead of position 1 (quinoline).

- For example, tetrahydroisoquinolines are common in alkaloid-derived pharmaceuticals, whereas tetrahydroquinolines are more prevalent in synthetic drug intermediates .

Derivatives with Additional Substituents

6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride (CAS 135631-91-3 )

- Molecular Formula : C₁₁H₁₅BrClN (MW: 276.60 g/mol) .

- Key Differences : Contains two methyl groups at the 4-position, increasing steric bulk and hydrophobicity.

- Impact : The dimethyl groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound .

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-98-3 )

Halogenated Derivatives with Multiple Substituents

6-Fluoro-5,7-dibromo-1-formyl-1,2,3,4-tetrahydroquinoline (Compound [f])

- Molecular Formula: C₁₀H₇Br₂FNO (MW: 343.98 g/mol) .

- Key Differences : Contains two bromine atoms (positions 5 and 7) and a formyl group at position 1.

- Impact : The additional bromine atoms increase molecular weight and lipophilicity, making this compound a potent candidate for enzyme inhibition studies (e.g., EPAC inhibitors) .

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8 )

- Molecular Formula : C₁₀H₁₁BrFN (MW: 244.10 g/mol) .

- Key Differences: Substitutents at positions 5 (Br), 8 (F), and 2 (methyl) on a tetrahydroisoquinoline backbone.

- Impact : The methyl group and altered halogen positioning may confer unique selectivity in receptor binding compared to the target compound .

Structural Isomers: Tetrahydroquinoline vs. Tetrahydroisoquinoline

Biological Activity

6-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Its unique structure, characterized by the presence of bromine and fluorine substituents, contributes to its notable biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains through enzyme inhibition mechanisms that disrupt bacterial replication pathways. Studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Candida albicans | 12 | 100 |

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including prostate (DU-145), lung (A549), and breast (MCF-7) cancer cells.

Case Study: Anticancer Activity

A study reported that derivatives of tetrahydroquinolines showed IC50 values indicating their potency against cancer cells. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 | 0.054 | Induction of apoptosis via caspase activation |

| A549 | 0.048 | Inhibition of tubulin polymerization |

| MCF-7 | 0.200 | Cell cycle arrest at G2/M phase |

The mechanism of action involves binding to specific molecular targets within cancer cells, leading to apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival.

- Receptor Binding : It can interact with receptors that modulate cell growth and differentiation.

- Signaling Pathway Modulation : By affecting signaling pathways associated with apoptosis and cell proliferation, it may enhance therapeutic efficacy against malignancies.

Q & A

Basic Research Questions

Q. What are the key structural features of 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, and how do they influence its reactivity?

- The compound features a tetrahydroquinoline core with bromine at position 6 and fluorine at position 7. Bromine acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity, while fluorine’s strong electronegativity stabilizes adjacent positions via inductive effects. These substitutions influence regioselectivity in reactions like cross-coupling or nucleophilic substitution .

- Methodological Insight : Use spectroscopic techniques (e.g., H/C NMR, IR) to confirm substitution patterns. Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution.

Q. What are the standard synthetic routes for this compound?

- A common approach involves bromination of a pre-fluorinated tetrahydroquinoline precursor. For example, fluorination via electrophilic substitution (using Selectfluor®) precedes bromination with NBS (N-bromosuccinimide) under radical or Lewis acid-catalyzed conditions .

- Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Monitor purity via HPLC or GC-MS, and validate using melting point analysis.

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern in 6-bromo-8-fluoro derivatives affect their biological activity compared to other halogenated tetrahydroquinolines?

- Bromine’s bulkiness and fluorine’s polarity enhance membrane permeability and target binding affinity. Comparative studies with 6-chloro-8-trifluoromethyl analogs (e.g., from evidence 2) show that bromine improves stability in metabolic assays, while fluorine reduces off-target interactions .

- Methodological Insight : Perform SAR (Structure-Activity Relationship) studies using in vitro enzyme inhibition assays (e.g., IC determination) and molecular docking simulations to quantify binding energetics.

Q. What strategies mitigate contradictory data in catalytic cross-coupling reactions involving this compound?

- Contradictions in yields or regioselectivity often arise from competing pathways (e.g., oxidative addition vs. β-hydride elimination). Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress side reactions. For Suzuki-Miyaura coupling, optimize base strength (e.g., CsCO) and solvent (e.g., DMF/HO mixtures) to enhance stability of the boronic acid intermediate .

- Methodological Insight : Employ kinetic studies (e.g., reaction calorimetry) and in situ FTIR to track intermediate formation.

Q. How can computational methods predict the photophysical properties of this compound derivatives for materials science applications?

- Time-dependent DFT (TD-DFT) calculations model UV-Vis absorption spectra by analyzing electron transitions between HOMO and LUMO orbitals. Fluorine’s inductive effect lowers the LUMO energy, red-shifting absorption maxima compared to non-fluorinated analogs .

- Methodological Insight : Validate predictions using experimental UV-Vis spectroscopy and cyclic voltammetry to correlate calculated bandgaps with redox potentials.

Data-Driven Analysis

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- X-ray crystallography provides unambiguous confirmation of substitution patterns and stereochemistry. For liquid samples, NOESY NMR identifies spatial proximity of substituents. High-resolution mass spectrometry (HRMS) confirms molecular formula, distinguishing isomers (e.g., bromine/fluorine positional variants) .

Q. How do steric and electronic effects of bromine/fluorine substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

- Bromine’s steric hindrance directs nucleophiles to the para position relative to fluorine. Fluorine’s electron-withdrawing effect activates the ring for attack but deactivates meta positions. For example, in amination reactions, primary amines preferentially substitute at position 5 (para to bromine) .

- Methodological Insight : Use Hammett plots to correlate substituent effects with reaction rates. Monitor regioselectivity via F NMR, leveraging fluorine’s sensitivity to electronic environment changes.

Comparative Studies

Q. How does this compound compare to 6-bromo-4,4-dimethyl analogs in enzyme inhibition assays?

- The dimethyl groups in 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (evidence 25) increase lipophilicity, enhancing binding to hydrophobic enzyme pockets. However, the fluorine in the 8-position of the target compound improves hydrogen bonding with polar active sites, as shown in cytochrome P450 inhibition studies .

- Methodological Insight : Conduct competitive inhibition assays with fluorescent substrates (e.g., CYP3A4) and compare K values.

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.